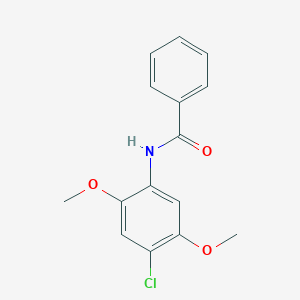
N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine, also known as DBF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBF is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Wirkmechanismus
The mechanism of action of N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cancer cells, fungi, and bacteria. N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been shown to inhibit the activity of enzymes such as chitinase, which is essential for the growth of fungi. N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has also been found to inhibit the activity of proteins such as topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects
N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been shown to exhibit various biochemical and physiological effects in different organisms. In cancer cells, N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been found to induce apoptosis, which is a programmed cell death process. N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. In fungi and bacteria, N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been found to inhibit the synthesis of cell walls, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine in lab experiments is its high potency and specificity. N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been shown to exhibit high selectivity towards cancer cells, fungi, and bacteria, making it a promising candidate for drug development. Another advantage of using N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine is its low toxicity towards normal cells, which reduces the risk of side effects.
However, one of the limitations of using N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its high cost of synthesis, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine. One direction is the optimization of the synthesis method to improve the yield and reduce the cost of production. Another direction is the investigation of the mechanism of action of N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine at the molecular level, which can provide insights into its potential applications in medicine, agriculture, and material science. Additionally, the development of novel formulations of N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine that can improve its solubility and bioavailability can enhance its efficacy in vivo.
Synthesemethoden
The synthesis of N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine involves the reaction of 2,4-dichlorobenzaldehyde with 4-fluoroaniline in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through a condensation reaction, resulting in the formation of N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine as a yellow crystalline solid. The yield of the synthesis process depends on various factors such as the reaction time, temperature, and the concentration of the reactants.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been shown to exhibit anticancer, antifungal, and antibacterial properties. N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In addition, N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been shown to inhibit the growth of various pathogenic fungi and bacteria such as Candida albicans and Staphylococcus aureus.
In agriculture, N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been studied for its potential use as a fungicide and insecticide. N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been found to be effective against various plant pathogens such as Fusarium oxysporum and Botrytis cinerea. N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has also been shown to exhibit insecticidal properties against various insect pests such as the cotton bollworm and the diamondback moth.
In material science, N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been studied for its potential use in the fabrication of organic light-emitting diodes (OLEDs). N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine has been found to exhibit good thermal stability and high photoluminescence efficiency, making it a promising material for OLEDs.
Eigenschaften
Produktname |
N-(2,4-dichlorobenzylidene)-N-(4-fluorophenyl)amine |
|---|---|
Molekularformel |
C13H8Cl2FN |
Molekulargewicht |
268.11 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)-N-(4-fluorophenyl)methanimine |
InChI |
InChI=1S/C13H8Cl2FN/c14-10-2-1-9(13(15)7-10)8-17-12-5-3-11(16)4-6-12/h1-8H |
InChI-Schlüssel |
VZXFXPRRAFAHIZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=CC2=C(C=C(C=C2)Cl)Cl)F |
Kanonische SMILES |
C1=CC(=CC=C1N=CC2=C(C=C(C=C2)Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{4-nitrophenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274030.png)







![4,11-Di(tert-butyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B274045.png)


